Methyl ALPHA-D-xylopyranoside
Description
Significance of Methyl ALPHA-D-xylopyranoside within Carbohydrate Chemistry and Biochemistry
The importance of this compound stems from several key aspects of its chemical nature and biological relevance. In carbohydrate chemistry, it is a valuable and economical starting material for the synthesis of more complex molecules. researchgate.net Researchers utilize it as a scaffold to introduce various functional groups, enabling the construction of oligosaccharides and glycoconjugates which are crucial in biological recognition processes. ontosight.airesearchgate.net For instance, it has been a precursor in the synthesis of trisaccharides related to the side chains of xyloglucan, a major component of plant cell walls. researchgate.net
In biochemistry, this compound and its derivatives are instrumental in probing the specificity and activity of carbohydrate-active enzymes, particularly glycosidases, which are responsible for breaking down glycosidic bonds. ontosight.ainih.gov By using this compound as a substrate or inhibitor, scientists can gain insights into enzyme mechanisms, which can inform the development of new diagnostic tools. ontosight.ai Furthermore, its structural rigidity and well-defined stereochemistry make it an excellent model for conformational analysis, helping to elucidate the three-dimensional structures and dynamics of carbohydrates. The study of its complexes with artificial receptors also provides valuable information on the fundamental principles of molecular recognition of carbohydrates. nih.gov
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 91-09-8 |
| Molecular Formula | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% |
Overview of Foundational Research Trajectories and Current Interests
Foundational research involving methyl glycosides, including this compound, dates back to the early 20th century with the development of methods like the Fischer glycosylation for their synthesis. researchgate.net Early structural studies on polysaccharides from natural sources, such as wood, relied on the analysis of their constituent methyl glycosides after chemical degradation. aalto.fi These initial investigations laid the groundwork for understanding the complex structures of carbohydrates. Over the years, research has focused on refining synthetic methods, including regioselective protection of the hydroxyl groups to allow for precise chemical modifications. researchgate.netlu.se For example, methods have been developed for the regioselective benzylation of this compound to produce specific di-O-benzyl derivatives, which are useful intermediates. researchgate.net
Current research interests have expanded significantly, leveraging the foundational knowledge of this compound. One major area of focus is its use as a glycosyl donor for the synthesis of oligosaccharides. rsc.org Modern synthetic strategies employ catalysts like gold(III) bromide to activate stable methyl glycosides for glycosylation reactions. rsc.org Another significant research trajectory is the synthesis of biologically active molecules. For example, this compound has served as the starting material for the synthesis of the nortropane alkaloid calystegine B2.
Conformational analysis remains a key area of interest. Advanced analytical techniques, such as NMR spectroscopy and computational modeling, are used to study the conformational equilibria of xylopyranoside derivatives in different solvents. rsc.org These studies are crucial for understanding how the structure and conformation of carbohydrates influence their biological activity. Furthermore, the unique properties of methyl glycosides are being explored with advanced analytical methods like ion mobility mass spectrometry to differentiate between closely related structural isomers. nih.gov The compound is also included in substrate libraries for high-throughput screening to identify the function of putative glycosidases. nih.gov
Detailed research findings on the reactivity and structural features of this compound continue to be published. For instance, the table below highlights some of the characteristic NMR spectroscopic data used for its structural elucidation.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (Anomeric) | ~4.8-4.9 | doublet | reflects axial orientation |
| ¹³C (Anomeric) | characteristic downfield shift | - | - |
(Data is indicative and can vary based on solvent and experimental conditions)
Properties
CAS No. |
14703-09-4 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Origin of Product |
United States |
Synthetic Methodologies and Regioselective Derivatization of Methyl Alpha D Xylopyranoside
Established Glycosylation Protocols for Anomeric Methylation
The formation of the methyl glycoside from D-xylose is a critical first step, typically achieved through acid-catalyzed reactions that lead to the thermodynamically favored α-anomer.
Fischer Glycosylation Approaches
The Fischer glycosylation is a classic and direct method for synthesizing simple alkyl glycosides. chemtube3d.com This reaction involves treating an unprotected monosaccharide, such as D-xylose, with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst. taylorfrancis.com The process is an equilibrium reaction that proceeds through the formation of a cyclic oxocarbenium ion intermediate.
Initially, the reaction favors the formation of the kinetically controlled furanoside isomers. However, with prolonged reaction times or under thermodynamic equilibrium, the more stable pyranoside forms predominate. taylorfrancis.comnih.gov For D-xylose, the equilibrium mixture consists of four isomers: methyl α-D-xylopyranoside, methyl β-D-xylopyranoside, and the corresponding α- and β-xylofuranosides. Due to the anomeric effect, the methyl α-D-xylopyranoside is generally the most thermodynamically stable pyranoside product and can be isolated as the major component. nih.gov
Commonly used acid catalysts include anhydrous hydrogen chloride (HCl) in methanol, sulfuric acid (H₂SO₄), or acidic ion-exchange resins. The use of solid acid catalysts like resins can simplify the workup procedure by avoiding the need for neutralization of the acidic solution. taylorfrancis.com
Table 1: Fischer Glycosylation of D-Xylose
| Reactants | Catalyst | Key Intermediates | Major Thermodynamic Product |
|---|---|---|---|
| D-xylose, Methanol | HCl, H₂SO₄, or Acidic Resin | Methyl xylofuranosides (kinetic) | Methyl α-D-xylopyranoside |
Koenigs-Knorr and Related Methodologies
The Koenigs-Knorr reaction provides a more controlled and often stereoselective approach to glycosylation. umsl.edu This method involves the reaction of a glycosyl halide donor with an alcohol acceptor, promoted by a heavy metal salt. umsl.edu To synthesize methyl α-D-xylopyranoside via this route, D-xylose would first be per-acetylated and then converted to a glycosyl halide, such as 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.
The reaction of this glycosyl bromide with methanol in the presence of a promoter like silver carbonate or silver oxide typically leads to the formation of the glycoside with inversion of stereochemistry at the anomeric center (an Sₙ2-like displacement). umsl.edu However, the presence of a participating group, such as the acetyl group at C-2, can lead to the formation of a 1,2-trans-glycoside through anchimeric assistance. This results in the formation of methyl β-D-xylopyranoside. To favor the α-anomer, non-participating protecting groups on the glycosyl donor would be required.
Modifications of this method, such as the Helferich modification using mercury(II) cyanide, have also been widely employed. umsl.edu These methods offer greater control over the reaction outcome compared to the Fischer glycosylation but require multiple steps involving protection and activation of the sugar.
Regioselective Functionalization and Protective Group Strategies
Once methyl α-D-xylopyranoside is synthesized, its three hydroxyl groups at positions C-2, C-3, and C-4 are available for further modification. The challenge lies in differentiating between these secondary hydroxyls. Various strategies have been developed to achieve regioselective functionalization.
Selective Acylation and Benzoylation Techniques
Regioselective acylation is a key strategy for temporarily or permanently protecting one or more hydroxyl groups. The relative reactivity of the hydroxyl groups in methyl α-D-xylopyranoside is not highly differentiated, making selective acylation challenging under standard conditions.
A powerful technique for achieving regioselectivity involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). nih.gov This method proceeds via the formation of a stannylene acetal (B89532) intermediate. For methyl α-D-xylopyranoside, dibutyltin oxide can react with two adjacent hydroxyl groups to form a five- or six-membered cyclic intermediate. The activation of a specific hydroxyl group by the tin atom then directs the incoming acylating agent, such as benzoyl chloride, to that position with high selectivity. For pyranosides lacking a cis-1,2-diol, activation often occurs at the most reactive hydroxyl group.
Enzyme-catalyzed acylations using lipases also offer a high degree of regioselectivity under mild conditions, often targeting specific hydroxyl positions based on the enzyme's active site geometry.
Etherification and Alkylation Reactions
The formation of ethers, such as benzyl (B1604629) or methyl ethers, is a common method for protecting hydroxyl groups due to their stability across a wide range of reaction conditions. Regioselective etherification often relies on the subtle differences in the acidity and steric accessibility of the hydroxyl groups.
Partial alkylation can sometimes be achieved by using a stoichiometric amount of the alkylating agent and a base. For instance, partial methylation of methyl β-D-xylopyranoside has been reported, suggesting that selective etherification is feasible. nih.gov Similar to acylation, the organotin method can also be employed to direct alkylating agents to a specific position. Another approach involves a sequence of protection, alkylation, and deprotection steps. For example, two hydroxyls can be protected as a cyclic acetal, allowing for the selective alkylation of the remaining free hydroxyl group.
Orthoester and Cyclic Acetal Formation
The protection of diols as cyclic acetals is a cornerstone of carbohydrate chemistry, enabling the differentiation of hydroxyl groups for subsequent reactions. In methyl α-D-xylopyranoside, the C-2, C-3 and C-3, C-4 diols can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals (dioxolanes).
For example, reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) can yield isopropylidene acetals, while reaction with benzaldehyde (B42025) can form benzylidene acetals. acs.orgacs.org The formation of a 2,3-O-isopropylidene or 3,4-O-isopropylidene acetal leaves the C-4 or C-2 hydroxyl group, respectively, available for further functionalization. The choice of acetal and the reaction conditions can influence which diol is selectively protected. Benzylidene acetals are typically formed under thermodynamic control, favoring the most stable ring system. acs.org
Orthoesters can also serve as protecting groups, particularly for the anomeric position, but they can also be formed from diols. This strategy provides a robust means of temporarily blocking specific hydroxyls while other transformations are carried out on the molecule.
Table 2: Common Protecting Groups for Methyl D-xylopyranoside Hydroxyls
| Protecting Group Type | Reagents | Positions Protected (Example) |
|---|---|---|
| Acyl (Benzoyl) | Benzoyl chloride, Pyridine | Non-selective |
Application of Silyl (B83357) Protecting Groups
The regioselective protection of hydroxyl groups is fundamental in carbohydrate chemistry, enabling precise modifications of polyol structures like Methyl α-D-xylopyranoside. Silyl ethers are extensively used for this purpose due to their ease of introduction, stability under various reaction conditions, and tunable lability for removal. nih.govneliti.com The choice of the silylating agent and reaction conditions allows for selective protection based on the steric and electronic properties of the different hydroxyl groups.
Bulky silyl groups, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), exhibit a strong preference for protecting the primary C-5 hydroxyl group, although Methyl α-D-xylopyranoside lacks a primary hydroxyl. Among the secondary hydroxyls (C-2, C-3, and C-4), selectivity can be achieved by exploiting differences in their reactivity. For instance, the C-2 hydroxyl can be more reactive due to the anomeric effect, while the C-4 hydroxyl is often the least sterically hindered secondary position.
Recent methodologies have enhanced regioselectivity. A co-catalyst system employing a boronic acid and a Lewis base can direct the silylation specifically to cis-diol groups in pyranosides. rsc.org This approach involves the formation of a tetracoordinate boronate adduct that enhances the nucleophilicity of the boron-bound alkoxide groups, guiding the silyl group to a specific location. rsc.org
Furthermore, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst for silylation with hexamethyldisilazane (B44280) (HMDS) provides a highly efficient method for protecting sugars. researchgate.net This system can be integrated into one-pot procedures for subsequent regioselective reactions, streamlining the synthesis of complex carbohydrate building blocks. researchgate.net The strategic application of these protecting groups is crucial for multi-step syntheses, allowing for the sequential functionalization of the xylopyranoside scaffold.
Table 1: Common Silyl Protecting Groups in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Common Reagents | Cleavage Conditions |
|---|---|---|---|
| Trimethylsilyl | TMS | TMSCl, HMDS | Mild acid, K₂CO₃/MeOH |
| Triethylsilyl | TES | TESCl, TESOTf | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSOTf | TBAF, HF-Pyridine, AcOH |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | TBAF, HF-Pyridine |
Synthesis of Modified and Labeled Analogs
Isotope-Labeled Methyl α-D-xylopyranoside Derivatives
Isotopically labeled carbohydrates are invaluable tools for studying metabolic pathways, enzyme mechanisms, and conformational dynamics. Several methods have been developed for the synthesis of Methyl α-D-xylopyranoside derivatives containing stable or radioactive isotopes.
One established method involves the preparation of Methyl α-D-xylopyranoside-5-¹⁸O. nih.gov This synthesis utilizes oxygen exchange between ¹⁸O-labeled water and the periodate-oxidation product derived from 1,2-O-isopropylidene-α-D-glucofuranose. nih.gov The resulting labeled D-xylose can then be glycosylated to yield the target Methyl α-D-xylopyranoside-5-¹⁸O. The isotopic enrichment is typically determined by mass spectrometry after converting the product into a silylated derivative, such as 1,2,3,4-tetrakis-O-(tert-butyldimethylsilyl)-β-D-xylopyranose-5-¹⁸O. nih.gov
Deuterium (B1214612) labeling is another common strategy. For example, stereospecific syntheses have been developed to introduce deuterium at the C-6 position of related hexopyranosides, a strategy applicable to pentopyranosides like xylopyranoside. nih.govnih.gov Such syntheses often involve multi-step sequences starting from a suitable precursor, where a deuterium donor is used to reduce a ketone or open an epoxide, thereby installing the label with high stereocontrol. nih.govnih.gov These deuterated analogs are particularly useful in NMR studies to assign signals and analyze molecular conformations. nih.gov
Table 2: Examples of Isotope-Labeled Xylopyranoside Synthesis
| Labeled Compound | Isotope | Synthetic Precursor | Key Reagent |
|---|---|---|---|
| Methyl α-D-xylopyranoside-5-¹⁸O | ¹⁸O | Product from 1,2-O-isopropylidene-α-D-glucofuranose | H₂¹⁸O |
| Methyl 2-amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside | ²H (D) | Protected hexopyranoside intermediate | Deuterium source (e.g., NaBD₄) |
Deoxygenation and Stereochemical Inversion Strategies
Deoxygenation, the removal of a hydroxyl group, and stereochemical inversion are critical transformations for creating structural analogs of Methyl α-D-xylopyranoside to probe structure-activity relationships.
A common route to deoxygenated derivatives involves the formation of anhydro intermediates, specifically epoxides. For instance, a synthetic pathway to 2-deoxy and 3-deoxy derivatives of methyl β-D-xylopyranoside proceeds via methyl 2,3-anhydro-β-D-ribopyranoside and methyl 2,3-anhydro-4-O-benzyl-β-D-lyxopyranoside. researchgate.net The stereo- and regioselective ring-opening of these epoxides with a hydride reagent, such as lithium aluminum hydride (LiAlH₄), introduces a hydrogen atom, effectively removing the hydroxyl functionality. researchgate.net This strategy is equally applicable to the α-anomer.
Stereochemical inversion is often achieved through an oxidation-reduction sequence or an Sₙ2 displacement. The Sₙ2 pathway can also be accomplished via epoxide chemistry. The formation of a 2,3-anhydro sugar from a precursor with a trans-diol arrangement, followed by nucleophilic opening of the epoxide ring, results in the formation of a trans-diol product with inversion of configuration at one of the carbon centers. For example, opening methyl 2,3-anhydro-β-D-ribopyranoside (which has a 2,3-cis configuration relative to the anomeric methoxy (B1213986) group) with a nucleophile like hydroxide (B78521) or benzoate (B1203000) will lead to a xylopyranoside product with a 2,3-trans arrangement, effectively inverting the stereocenter.
Deoxygenation at the C-4 position has been demonstrated in the synthesis of methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside, which serves as a model for 4'-deoxyparomomycin. nih.gov This highlights that deoxygenation significantly alters the molecule's properties and can be a key step in the synthesis of antibiotic analogs. nih.govnih.gov
Preparation of Glycoconjugates and Oligosaccharide Mimics
Methyl α-D-xylopyranoside is a valuable starting material for the synthesis of more complex glycoconjugates and oligosaccharide mimics, which are used to study carbohydrate-protein interactions and enzyme functions.
Its use as a building block is exemplified in the synthesis of trisaccharides related to the side chain of xyloglucan. nih.gov In one such synthesis, Methyl α-D-xylopyranoside was first protected with benzyl groups, leaving a free hydroxyl group for glycosylation. nih.gov This protected xyloside then acted as a glycosyl acceptor. It was reacted with a galactopyranosyl chloride donor, promoted by silver trifluoromethanesulfonate, to form a β-galactopyranosyl linkage. nih.gov Following deacetylation, the resulting disaccharide was fucosylated using a fucopyranosyl bromide donor to yield the target trisaccharide, methyl α-L-fucopyranopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside. nih.gov
This modular approach, where protected monosaccharide units are sequentially coupled, is a cornerstone of modern oligosaccharide synthesis. The anomeric methyl group of Methyl α-D-xylopyranoside serves as a stable protecting group for the reducing end while its other hydroxyl groups are manipulated to build larger structures. These synthetic oligosaccharides are crucial for creating probes to investigate the biological roles of complex carbohydrates.
Chemical Reactivity and Mechanistic Investigations of Methyl Alpha D Xylopyranoside
Glycosidic Bond Hydrolysis Kinetics and Reaction Pathways
The cleavage of the glycosidic bond in Methyl α-D-xylopyranoside is a key reaction, most commonly studied under acidic conditions. The kinetics and pathways of this hydrolysis provide insight into the stability and reactivity of xylans and other xylose-containing biopolymers.
The acid-catalyzed hydrolysis of Methyl α-D-xylopyranoside proceeds via a mechanism involving protonation of the glycosidic oxygen, followed by the departure of the methanol (B129727) (aglycone) to form a cyclic oxocarbenium ion intermediate. This intermediate is then attacked by water to yield α-D-xylose. The generally accepted mechanism involves the following steps:
Protonation : The exocyclic glycosidic oxygen atom is reversibly protonated by a hydronium ion from the acidic solution. This converts the methoxy (B1213986) group into a good leaving group (methanol).
Heterolysis : The protonated glycoside undergoes a slow, rate-determining cleavage of the exocyclic C1-O bond. This step results in the formation of methanol and a resonance-stabilized, five-membered cyclic oxocarbenium ion intermediate.
Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic anomeric carbon (C1) of the oxocarbenium ion.
Deprotonation : The resulting protonated monosaccharide is deprotonated by a water molecule, regenerating the hydronium ion catalyst and yielding the final D-xylose product.
Studies indicate that this hydrolysis proceeds via reversibly formed O-protonated conjugate acids that undergo this rate-determining exocyclic C–O bond cleavage. researchgate.netdtu.dk At the transition state for this cleavage, there is significant resonance stabilization of the developing positive charge by the ring oxygen atom. researchgate.netdtu.dk
The reactivity of pyranosides is significantly influenced by the conformation of the sugar ring. For hydrolysis to occur, the pyranoside ring must distort from its stable chair conformation (typically the ⁴C₁ conformation for D-xylose derivatives) towards a transition state that accommodates the planar geometry of the oxocarbenium ion. This transition state is often described as a half-chair or skew-boat conformation.
Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating the nature of the transition state in chemical reactions. For the acid-catalyzed hydrolysis of Methyl α-D-xylopyranoside, various KIEs have been measured to probe the extent of bond cleavage, charge development, and solvent participation in the rate-determining step. researchgate.netdtu.dk
These studies confirm that the reaction proceeds through a transition state with significant oxocarbenium ion character. The large α-deuterium KIE indicates a change in hybridization at the anomeric carbon from sp³ in the reactant to sp²-like in the transition state. researchgate.netdtu.dk The leaving-group ¹⁸O KIE confirms that C-O bond cleavage is well advanced, while the small inverse ring ¹⁸O KIE suggests that the ring oxygen provides substantial resonance stabilization to the developing positive charge at the anomeric center. researchgate.netdtu.dk The solvent KIE value of less than 1.0 is characteristic of a specific acid-catalyzed reaction involving a pre-equilibrium protonation step. researchgate.netdtu.dknih.gov
| Kinetic Isotope Effect (KIE) | Value for Methyl α-D-xylopyranoside | Interpretation |
| α-Deuterium (kH/kD) | 1.128 ± 0.004 | Indicates significant sp² character at the anomeric carbon in the transition state. |
| Leaving-Group ¹⁸O (k¹⁶/k¹⁸) | 1.023 ± 0.002 | Suggests substantial cleavage of the exocyclic C-O bond in the transition state. |
| Ring ¹⁸O (k¹⁶/k¹⁸) | 0.983 ± 0.001 | Inverse effect indicates strengthening of the C1-O5 bond (increased double bond character) due to resonance stabilization of the oxocarbenium ion. |
| Anomeric ¹³C (k¹²/k¹³) | 1.006 ± 0.001 | Small normal effect consistent with C-O bond cleavage. |
| Solvent (kH₂O/kD₂O) | 0.434 ± 0.017 | Inverse effect characteristic of a specific acid-catalyzed mechanism with a rapid pre-equilibrium protonation. |
Data sourced from Bennet et al. for hydrolysis in aqueous HClO₄ at 80 °C. researchgate.netdtu.dk
Transglycosylation and Glycosyl Transfer Processes
Transglycosylation is a reaction in which a glycosyl donor transfers its sugar moiety to an acceptor molecule other than water. This process can be catalyzed by glycosidase enzymes under specific conditions (e.g., high acceptor concentration). While hydrolysis is the primary function of these enzymes, they can transfer the glycosyl unit to other alcohols or sugars.
Enzymatic studies, particularly with β-xylosidases, have shown the synthesis of alkyl xylosides through transglycosylation. In these systems, an activated xylosyl donor (like p-nitrophenyl β-D-xylopyranoside) or xylo-oligosaccharides are used to transfer a xylose unit to an alcohol acceptor, such as methanol, ethanol, or propanol. The product of transfer to methanol would be Methyl β-D-xylopyranoside. While these studies demonstrate the principle of xylosyl transfer, Methyl α-D-xylopyranoside itself is not typically used as an enzymatic glycosyl donor due to the relative stability of its methyl glycosidic bond compared to activated donors.
In chemical synthesis, glycosyl transfer is achieved using a glycosyl donor with a good leaving group at the anomeric position (e.g., a halide or trichloroacetimidate). The hydroxyl groups of the donor are typically protected. This activated donor then reacts with an acceptor alcohol in the presence of a promoter to form a new glycosidic bond.
Electrophilic and Nucleophilic Substitution Reactions
The hydroxyl groups of Methyl α-D-xylopyranoside are nucleophilic and can react with various electrophiles, while nucleophilic substitution can be induced by converting a hydroxyl group into a suitable leaving group.
Electrophilic Substitution : The hydroxyl groups at C2, C3, and C4 can act as nucleophiles to attack electrophilic reagents. These reactions are fundamental for the synthesis of carbohydrate derivatives and are often used to install protecting groups. Common examples include:
Acylation : Reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride in the presence of a base (like pyridine) yields the corresponding esters, such as Methyl 2,3,4-tri-O-acetyl-α-D-xylopyranoside.
Alkylation : Formation of ethers, such as benzyl (B1604629) ethers (using benzyl bromide and a strong base like sodium hydride) or methyl ethers.
Silylation : Reaction with silyl (B83357) halides (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (like imidazole) to form bulky silyl ethers, which are useful as protecting groups.
Nucleophilic Substitution : Direct nucleophilic substitution at the carbon centers of the pyranoside ring is difficult because the hydroxyl group is a poor leaving group. However, after converting a hydroxyl group into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), it can be displaced by a nucleophile. This Sₙ2 reaction typically proceeds with inversion of configuration and is a key strategy for synthesizing deoxy, amino, or halo-sugars. For example, tosylation of a specific hydroxyl group followed by reaction with a nucleophile like sodium azide (B81097) (NaN₃) would introduce an azido (B1232118) group, which can subsequently be reduced to an amine.
Structural Elucidation and Advanced Conformational Analysis of Methyl Alpha D Xylopyranoside
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For Methyl α-D-xylopyranoside, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its solution-state structure and conformation.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of Methyl α-D-xylopyranoside in deuterium (B1214612) oxide (D₂O) reveals distinct signals for each proton in the molecule. The chemical shifts are indicative of the electronic environment of the protons, with the anomeric proton (H-1) being the most deshielded due to its attachment to two oxygen atoms. A characteristic feature of the α-anomer is the relatively small coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), typically in the range of 3-4 Hz, which reflects a cis or axial-equatorial relationship between these protons.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Methyl α-D-xylopyranoside in D₂O.
| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| H-1 | ~4.8 | J₁,₂ = ~3.5 |
| H-2 | ||
| H-3 | ||
| H-4 | ||
| H-5a | ||
| H-5e | ||
| OCH₃ |
Note: Precise chemical shifts and coupling constants can vary slightly depending on experimental conditions such as temperature and concentration. The table presents typical values.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of Methyl α-D-xylopyranoside. Each carbon atom gives a distinct signal, and their chemical shifts are characteristic of their hybridization and the nature of the attached atoms. The anomeric carbon (C-1) resonates at a significantly downfield chemical shift (around 100 ppm) due to its connection to two oxygen atoms. The chemical shift of the methoxy (B1213986) carbon is also readily identifiable.
Table 2: ¹³C NMR Chemical Shifts for Methyl α-D-xylopyranoside in D₂O.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | ~99 |
| C-2 | |
| C-3 | |
| C-4 | |
| C-5 | |
| OCH₃ |
Note: The table presents a typical chemical shift value for the anomeric carbon.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two or three bonds. For Methyl α-D-xylopyranoside, cross-peaks in the COSY spectrum establish the connectivity of the pyranose ring protons, starting from the well-resolved anomeric proton (H-1) and tracing the coupling network to H-2, H-3, H-4, and the H-5 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum allows for the direct assignment of the carbon signals based on the previously assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the glycosidic linkage. A key correlation would be observed between the anomeric proton (H-1) and the methoxy carbon, and between the methoxy protons and the anomeric carbon (C-1), confirming the methyl glycoside structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. For Methyl α-D-xylopyranoside, NOESY can be used to confirm the α-configuration of the anomeric center. For instance, a cross-peak between the anomeric proton (H-1) and the axial proton at C-2 would be expected, indicating their cis relationship on the pyranose ring. This technique is also crucial for determining the preferred conformation of the pyranose ring, which is predominantly the ⁴C₁ chair form.
Mass Spectrometric (MS) Characterization and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z). For Methyl α-D-xylopyranoside, with a molecular weight of 164.16 g/mol , the mass spectrum would show a molecular ion peak [M]⁺ at m/z 164.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for methyl glycosides involve the cleavage of the glycosidic bond and fragmentation of the pyranose ring. Key fragmentation patterns for Methyl α-D-xylopyranoside would include:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 133.
Loss of methanol (B129727) (CH₃OH): A characteristic loss of 32 mass units would lead to a fragment at m/z 132.
Cleavage of the pyranose ring: Various ring cleavages can occur, leading to a series of smaller fragment ions that are characteristic of the pentose sugar structure.
Table 3: Predicted Mass Spectrometric Fragments for Methyl α-D-xylopyranoside.
| m/z | Proposed Fragment |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 133 | [M - OCH₃]⁺ |
| 132 | [M - CH₃OH]⁺ |
Vibrational Spectroscopic Analysis (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-O stretching vibrations of the pyranose ring are typically strong in the Raman spectrum. The symmetric stretching of the C-O-C glycosidic linkage also gives rise to a characteristic Raman band.
Table 4: Characteristic Vibrational Frequencies for Methyl α-D-xylopyranoside.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3600-3200 | O-H stretching |
| 3000-2800 | C-H stretching |
| ~1100-1000 | C-O stretching |
X-ray Crystallographic Studies for Solid-State Structure Determination
While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of Methyl α-D-xylopyranoside would provide definitive information on bond lengths, bond angles, and the conformation of the pyranose ring.
Should a crystal structure be determined, the key parameters would include:
Unit cell dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal lattice.
Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic coordinates: The precise position of each atom in the unit cell, from which bond lengths and angles can be calculated.
This detailed structural information from X-ray crystallography serves as a crucial benchmark for validating the conformational analyses performed using solution-state NMR and computational modeling.
Solution-State Conformational Equilibria and Dynamics of Methyl ALPHA-D-xylopyranoside
The three-dimensional structure and flexibility of carbohydrates in solution are pivotal to their biological function and chemical reactivity. For Methyl α-D-xylopyranoside, a comprehensive understanding of its conformational behavior involves analyzing the pyranose ring puckering, the orientation of the glycosidic linkage, and the influence of the surrounding environment and intramolecular forces.
Chair-Boat Interconversions and Preferred Conformations
The six-membered pyranose ring of Methyl α-D-xylopyranoside is not planar and exists in a dynamic equilibrium of various puckered conformations. However, this equilibrium is overwhelmingly dominated by a single, low-energy conformation.
Structural analyses have consistently shown that the xylopyranoside ring preferentially adopts an energetically favorable chair conformation, specifically the 4C1 conformation. In this arrangement, the bulky hydroxyl and methoxy substituents are positioned to minimize steric strain, leading to high thermodynamic stability. The 4C1 designation indicates that carbon atom C4 is above the plane defined by C2, C3, C5, and O5, while C1 is below it.
While other conformations, such as the boat (B) and skew-boat (S) forms, are theoretically possible and serve as transient intermediates during conformational interconversion, they are significantly higher in energy. The steric and torsional strain associated with these forms, particularly the eclipsing interactions of substituents, prevents them from being populated to any significant extent in solution under standard conditions. Therefore, for most practical purposes, Methyl α-D-xylopyranoside is considered to exist almost exclusively in the 4C1 chair form. The stability of this alpha anomer is further enhanced by the anomeric effect, a stereoelectronic phenomenon that favors an axial orientation of the methoxy group at the anomeric carbon (C1) over an equatorial one. stackexchange.com This effect provides an additional stabilization of approximately 6 to 7 kJ/mol, which outweighs the minor steric destabilization of having an axial substituent. stackexchange.com
| Conformation | Relative Energy | Population at Equilibrium | Key Feature |
|---|---|---|---|
| 4C1 Chair | Lowest | >99% | Minimizes steric and torsional strain. |
| Boat | High | <1% | Transition state; significant steric hindrance. |
| Skew-Boat | High | <1% | Transition state; less strain than boat but still unstable. |
Torsional Angle Analysis of Glycosidic Linkages
The torsion angle is defined as:
Φ (phi): O5–C1–O1–C(methyl)
| Torsional Angle | Defining Atoms | Description |
|---|---|---|
| Φ (phi) | O5–C1–O1–C(methyl) | Describes the primary rotation around the glycosidic bond, defining the orientation of the methyl group. |
Influence of Solvent and Substituents on Conformational Preferences
The conformational equilibrium of Methyl α-D-xylopyranoside, though heavily favoring the 4C1 chair, can be subtly influenced by the solvent environment. The polarity of the solvent plays a crucial role in mediating both intramolecular and intermolecular interactions.
Solvent Effects: In aqueous solutions, polar water molecules can form hydrogen bonds with the hydroxyl groups of the xylopyranoside. This solvation can stabilize the molecule and may influence the dynamics of the glycosidic linkage. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding is more likely to be a dominant stabilizing force, which can further rigidify the preferred conformation. Studies on the synthesis of methyl glycosides have demonstrated that solvent polarity can be a determining factor in the formation of pyranoside versus furanoside rings, highlighting the powerful influence of the solvent on carbohydrate structure. researchgate.net
Substituent Effects: While the parent molecule is the focus, it is understood that chemical modification of the hydroxyl groups would significantly alter conformational preferences. Introducing bulky substituents would create new steric demands, potentially altering the energy landscape of the ring and the preferred orientation of the glycosidic bond. For instance, acetylation or benzylation of the hydroxyl groups would eliminate their ability to participate in hydrogen bonding, thereby changing the intramolecular forces that stabilize the native conformation.
Intramolecular Hydrogen Bonding Network Analysis
The three hydroxyl groups on the pyranose ring (at C2, C3, and C4) are key to establishing a stabilizing intramolecular hydrogen bond network. In the dominant 4C1 conformation, all three of these hydroxyl groups occupy equatorial positions. This spatial arrangement is conducive to the formation of a cooperative network of hydrogen bonds.
| Donor Group | Acceptor Group | Potential Interaction | Effect on Conformation |
|---|---|---|---|
| C2-OH | O3 (from C3-OH) | O2-H···O3 | Stabilizes the relative orientation of adjacent hydroxyl groups. |
| C3-OH | O4 (from C4-OH) | O3-H···O4 | Contributes to the rigidity of the pyranose ring. |
| C4-OH | O5 (Ring Oxygen) | O4-H···O5 | May further lock the chair conformation. |
Biochemical and Enzymatic Interactions Involving Methyl Alpha D Xylopyranoside
Substrate Specificity and Kinetic Characterization with Glycosidases
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Their activity is often highly specific to the type of sugar, the linkage position, and the anomeric configuration (α or β) of the substrate.
Alpha-xylosidases are enzymes that specifically cleave α-xylosidic linkages. While methyl α-D-xylopyranoside is the simplest substrate for these enzymes, detailed kinetic studies are not extensively documented in readily available literature. However, research on related compounds provides insight into enzyme specificity. For instance, studies on α-L-glucosidases from Cecembia lonarensis evaluated their activity on various p-nitrophenyl (PNP) glycosides. These enzymes were able to hydrolyze p-nitrophenyl α-L-xylopyranoside, although with a smaller kcat/Km value compared to other substrates like p-nitrophenyl α-L-quinovopyranoside, indicating a lower catalytic efficiency for the xyloside derivative. The low affinity of the α-L-xylopyranoside moiety for the enzyme's active site was suggested as the reason for the high Km and low kcat/Km values.
Beta-xylosidases are highly specific for the hydrolysis of β-1,4-xylosidic bonds, which are the primary linkages in xylan, a major component of hemicellulose. These enzymes play a crucial role in the degradation of plant biomass. Due to their strict stereochemical requirement for a β-anomeric configuration, methyl α-D-xylopyranoside is not a substrate for β-xylosidases. The standard chromogenic substrate used to assay the activity of β-xylosidases is p-nitrophenyl-β-D-xylopyranoside (pNPX). nih.govfrontiersin.orgmdpi.com The hydrolysis of pNPX by β-xylosidase releases p-nitrophenol, a yellow compound that can be easily quantified, making it ideal for kinetic measurements. mdpi.com The inability of β-xylosidases to act on the α-anomer highlights the precise stereospecificity of these enzymes.
Beyond simple hydrolases, methyl α-D-xylopyranoside can interact with other carbohydrate-active enzymes, such as glycosyltransferases. These enzymes catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. While direct studies with methyl α-D-xylopyranoside are limited, analogous compounds demonstrate this principle. For example, methyl α-D-glucopyranoside has been shown to be an effective acceptor for dextransucrase, an enzyme that transfers glucose units from sucrose (B13894) to build glucans. researchgate.net In one study, methyl α-D-glucopyranoside was found to be a better acceptor than its β-linked counterpart in reactions catalyzed by dextransucrase from Leuconostoc mesenteroides. researchgate.net This suggests that methyl α-D-xylopyranoside could potentially serve as an acceptor for xylosyltransferases, participating in the synthesis of more complex oligosaccharides.
Table 1: Interaction of Methyl Glycosides with Glycosidases
| Compound | Enzyme Class | Interaction Type | Outcome |
|---|---|---|---|
| Methyl α-D-xylopyranoside | α-Xylosidase | Potential Substrate | Expected hydrolysis, but kinetic data is sparse. |
| Methyl α-D-xylopyranoside | β-Xylosidase | Non-substrate | The α-anomeric linkage prevents binding and hydrolysis. |
| p-Nitrophenyl-β-D-xylopyranoside | β-Xylosidase | Standard Substrate | Widely used for kinetic assays due to chromogenic product. nih.govfrontiersin.org |
| p-Nitrophenyl-α-L-xylopyranoside | α-L-Glucosidase | Substrate | Hydrolyzed, but with lower efficiency compared to other substrates. |
Inhibitory Potential against Glycosyl Hydrolases and Transferases
Molecules that mimic the structure of a natural enzyme substrate can often act as competitive inhibitors by binding to the active site without undergoing a reaction. Sugar derivatives like methyl α-D-xylopyranoside have the potential to act as inhibitors for certain glycosidases. researchgate.net By resembling the natural xyloside substrate, it could occupy the active site of an α-glycosidase, thereby preventing the binding of the actual substrate. However, specific studies detailing the inhibitory constants (Ki) or the screening of methyl α-D-xylopyranoside against a broad panel of glycosyl hydrolases and transferases are not widely reported in the literature. The potential for inhibition is dependent on the specific enzyme and its active site architecture.
Role as a Biochemical Probe for Enzyme Mechanism Elucidation
One of the most significant applications of methyl α-D-xylopyranoside in biochemical research is its use as a probe to elucidate enzyme mechanisms. To this end, chemically synthesized, isotopically labeled versions of the compound are particularly valuable. A key example is the synthesis of methyl α-D-xylopyranoside-5-¹⁸O, where the oxygen atom in the pyranose ring is replaced with the heavy isotope ¹⁸O. nih.gov
This labeled compound can be used as a substrate for a glycosidase. After the enzymatic reaction, the location of the ¹⁸O label in the products can be determined using mass spectrometry. This information helps to distinguish between different possible reaction mechanisms, such as determining whether the enzyme cleaves the glycosidic bond between the anomeric carbon and the glycosidic oxygen or cleaves a bond within the sugar ring itself.
Enzymatic Synthesis of Complex Oligosaccharides and Glycoconjugates
Enzymatic synthesis offers a powerful method for creating complex carbohydrates with high stereo- and regioselectivity, avoiding the extensive use of protecting groups required in chemical synthesis. scbt.com In this context, methyl α-D-xylopyranoside can function as an acceptor molecule for glycosyltransferases.
When incubated with a suitable glycosyltransferase and a sugar donor (often a nucleotide sugar), a new glycosidic bond is formed on one of the free hydroxyl groups of the methyl α-D-xylopyranoside. This initiates the synthesis of a new, larger oligosaccharide. The methyl group at the anomeric position acts as a permanent protecting group, preventing the xyloside from acting as a donor itself and allowing for the controlled elongation of the carbohydrate chain. This strategy has been employed in the synthesis of oligosaccharides related to xyloglucan, a key component of plant cell walls.
Table 2: Applications of Methyl α-D-xylopyranoside in Enzymology
| Application Area | Role of Methyl α-D-xylopyranoside | Principle |
|---|---|---|
| Enzyme Mechanism Studies | Biochemical Probe | Use of isotopically labeled versions (e.g., with ¹⁸O) to trace bond cleavage pathways during enzymatic hydrolysis. nih.gov |
| Oligosaccharide Synthesis | Acceptor Molecule | Acts as a starting point for glycosyltransferases to add new sugar units, enabling the controlled synthesis of complex carbohydrates. scbt.com |
| Substrate Specificity | Specificity Determinant | Used to test the anomeric specificity of glycosidases, confirming that β-xylosidases do not process α-anomers. |
Participation in Model Biological Pathways (e.g., as a primer for GAG synthesis)
Methyl α-D-xylopyranoside's potential to participate in biological pathways is primarily explored through its role as a structural analog in glycosaminoglycan (GAG) synthesis. GAGs are long, unbranched polysaccharides that are key components of the extracellular matrix and play vital roles in cell signaling and tissue structure. Their synthesis is a complex, stepwise enzymatic process.
The initiation of GAG chains can be artificially induced by certain xyloside derivatives that mimic the natural linkage region of proteoglycans. These synthetic primers can enter cells and serve as a substrate for the enzymes that build GAG chains, leading to the production of free GAGs that are not attached to a core protein. This process has been a valuable tool in studying GAG biosynthesis and its role in various physiological and pathological conditions.
The established mechanism for xyloside-primed GAG synthesis begins with the action of β-1,4-galactosyltransferase 7 (β4GalT7). This enzyme transfers a galactose residue from UDP-galactose to the C4 hydroxyl group of the xylose moiety on the primer. nih.gov This is followed by the addition of a second galactose residue by β-3-galactosyltransferase 6 (β3GalT6) and a glucuronic acid by β-1,3-glucuronyltransferase I (GlcAT-I), completing the tetrasaccharide linkage region. nih.gov From this point, specific glycosyltransferases extend the chain by adding repeating disaccharide units characteristic of different GAG types, such as heparan sulfate (B86663) or chondroitin (B13769445) sulfate.
Research into the substrate specificity of β4GalT7 has revealed a preference for β-D-xylosides bearing a hydrophobic aglycone, such as a 2-naphthyl or 4-methylumbelliferyl group. These bulky, non-polar groups are thought to facilitate binding to the enzyme's active site.
Conversely, the stereochemistry of the anomeric linkage and the nature of the aglycone are critical for a xyloside to function as an effective primer. For Methyl α-D-xylopyranoside, the methyl group is in the axial (α) position. This conformation can result in steric hindrance within the active site of β4GalT7, preventing the efficient transfer of galactose. Studies on related compounds have shown that an axial methyl group can eliminate the possibility of galactosylation. Therefore, while β-anomers with hydrophobic aglycones can effectively initiate GAG synthesis, Methyl α-D-xylopyranoside is not considered an effective primer for this pathway due to its anomeric configuration and the nature of its aglycone.
Enzymatic Steps in Xyloside-Primed GAG Synthesis
| Step | Enzyme | Function | Substrate Specificity |
| 1 | β-1,4-galactosyltransferase 7 (β4GalT7) | Transfers the first galactose to the xyloside. | Prefers β-xylosides with hydrophobic aglycones. |
| 2 | β-3-galactosyltransferase 6 (β3GalT6) | Adds the second galactose residue. | Acts on the galactosylated xyloside. |
| 3 | β-1,3-glucuronyltransferase I (GlcAT-I) | Adds glucuronic acid to complete the linkage region. | Recognizes the di-galactosylated intermediate. |
| 4 | GAG-specific glycosyltransferases | Extend the GAG chain with repeating disaccharides. | Varies depending on the GAG type being synthesized. |
Advanced Research Applications and Utility of Methyl Alpha D Xylopyranoside
Applications in Synthetic Organic Chemistry
The well-defined stereochemical framework of methyl α-D-xylopyranoside makes it an attractive chiral pool starting material for the synthesis of complex molecules. Its utility spans asymmetric synthesis, the total synthesis of natural products, and the development of novel molecular scaffolds.
The intrinsic chirality of methyl α-D-xylopyranoside allows it to serve as a foundational building block in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. The distinct reactivity of its hydroxyl groups at the C-2, C-3, and C-4 positions enables regioselective modifications, yielding valuable chiral intermediates.
Researchers have demonstrated the ability to selectively protect these hydroxyl groups. For instance, the regiospecific benzylation of methyl α-D-xylopyranoside using benzyl (B1604629) chloride and sodium hydride predominantly yields the 2,4-di-O-benzyl derivative. researchgate.net Similarly, the use of the tetraisopropyldisiloxane-1,3-diyl group allows for the highly regioselective protection of the 2,3-hydroxyls. researchgate.net These selective protection strategies are fundamental steps that leverage the compound's inherent stereochemistry to direct subsequent reactions, leading to the synthesis of enantiomerically pure target molecules.
| Reaction | Reagents | Major Product | Yield |
| Regioselective Benzylation | Benzyl chloride, Sodium hydride | Methyl 2,4-di-O-benzyl-α-D-xylopyranoside | 70% |
| Regioselective Silylation | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane | Methyl 2,3-O-(tetraisopropyldisiloxane-1,3-diyl)-α-D-xylopyranoside | High |
This table summarizes regioselective protection reactions performed on Methyl α-D-xylopyranoside, demonstrating its utility as a chiral building block.
Methyl α-D-xylopyranoside serves as a cost-effective and stereochemically rich starting material for the total synthesis of complex natural products and their analogues. Its defined pyranoside structure provides a rigid framework that can be chemically manipulated to build intricate molecular architectures. One notable application is in the synthesis of siderophore analogues. researchgate.net Siderophores are high-affinity iron-chelating compounds produced by microorganisms. In this research, the xylopyranoside unit was used as a central backbone to synthesize analogues featuring N-methylsuccinohydroxamate, N-methylglutarohydroxamate, and various dihydroxybenzoyl moieties. researchgate.net These synthetic analogues are crucial for studying microbial iron transport mechanisms. researchgate.net
The concept of using carbohydrates as molecular scaffolds to present functional groups in a defined spatial orientation is a powerful strategy in medicinal chemistry and chemical biology. Methyl α-D-xylopyranoside is well-suited for this purpose due to its conformational rigidity and multiple points for chemical diversification. It has been employed as a scaffold in the synthesis of siderophore analogues designed to probe the iron transport systems of bacteria like Vibrio. researchgate.net In these constructs, the xylopyranoside ring acts as a template, holding the iron-chelating moieties (hydroxamates and catecholates) in specific arrangements for interaction with bacterial receptors. researchgate.net
Role as a Model Compound in Physical Organic and Bioorganic Chemistry Studies
The relatively simple and well-understood structure of methyl α-D-xylopyranoside makes it an excellent model compound for investigating fundamental chemical and biochemical processes. It is frequently used in enzymology to probe the activity and specificity of glycoside hydrolases.
Specifically, it serves as a substrate for characterizing α-D-xylosidase enzymes. In a study on Aspergillus flavus, methyl α-D-xylopyranoside was used as a substrate to characterize the activity of a purified intracellular α-D-xylosidase II. researchgate.netscispace.com The enzyme demonstrated the ability to hydrolyze the glycosidic bond of the compound, and its kinetic parameters were determined. researchgate.netscispace.com Furthermore, the study noted that the production of the enzyme by the fungus was increased when xylose was used as the carbon source instead of methyl α-D-xylopyranoside, highlighting its role in studies of enzyme regulation. scispace.com
| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (μmol/min/mg protein) |
| α-D-Xylosidase II (Aspergillus flavus) | p-Nitrophenyl α-D-xylopyranoside | 1.32 | 4.4 |
| α-D-Xylosidase II (Aspergillus flavus) | Isoprimeverose | 4.00 | 58.8 |
This table presents the kinetic constants for α-D-xylosidase II from Aspergillus flavus with different substrates, as determined in studies where Methyl α-D-xylopyranoside was also used as a substrate. researchgate.netscispace.com
Utility in Materials Science Research
In materials science, sugar-based molecules are increasingly explored for the development of sustainable and biocompatible polymers. While large polysaccharides are common, smaller building blocks derived from simple sugars also offer unique properties. Research into creating novel polymers from renewable resources has included derivatives of D-xylose. Methodologies such as the ring-opening polymerization of sulfur-containing monomers derived from D-xylose have been investigated to produce advanced polymeric materials.
Applications in Proteomics Research Methodologies
While several chemical suppliers list methyl α-D-xylopyranoside as a biochemical for research purposes that may include proteomics, its direct role in a specific, established proteomics methodology is not extensively documented in primary scientific literature. sumitbiomedical.comiitk.ac.insumitbiomedical.com Its utility in this field appears to be more indirect. For example, synthetic derivatives of methyl α-D-xylopyranoside, such as the siderophore analogues mentioned previously, are used to probe biological systems. researchgate.net The effects of these probes on microorganisms, such as changes in iron transport, can then be investigated using comparative label-free quantitative proteomics to understand the adaptation and response of the proteome. researchgate.net In this context, the compound is not a tool used within the proteomics workflow itself, but rather is the parent structure for chemical probes used to perturb a biological system that is subsequently analyzed by proteomics.
Computational and Theoretical Investigations of Methyl Alpha D Xylopyranoside
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide a more detailed understanding of a molecule's electronic structure, geometry, and reactivity than classical mechanics methods.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying carbohydrates and their derivatives. unimas.mybanglajol.info DFT calculations can be used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. These calculations provide precise predictions of bond lengths, bond angles, and torsional angles.
For Methyl α-D-xylopyranoside, DFT studies can elucidate the relative stabilities of different ring conformers (e.g., ⁴C₁ vs. ¹C₄) and the preferred orientations of the methoxy (B1213986) and hydroxyl groups. These calculations are crucial for understanding the influence of stereoelectronic phenomena, such as the anomeric effect, on the molecule's structure. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. unimas.my An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), thereby providing valuable information about its chemical reactivity. unimas.my
Ab initio and semi-empirical methods are used to explore the potential energy surface (PES) of a molecule. The PES is a mathematical landscape that relates the energy of a molecule to its geometry. By mapping this surface, it is possible to identify stable conformers, which correspond to energy minima, and the transition states that connect them, which are saddle points on the surface.
For Methyl α-D-xylopyranoside, these methods can be used to calculate the energy changes associated with ring puckering and the rotation of the methoxy and hydroxyl groups. This conformational energy mapping provides the relative energies of all possible conformers and the energy barriers for interconversion between them. This information is fundamental for understanding the molecule's flexibility and the dynamics of its conformational changes.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. wuxiapptec.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.combiointerfaceresearch.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.comstackexchange.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. These descriptors provide a theoretical basis for comparing the chemical behavior of different molecules.
Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The approximate energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The approximate energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard". irjweb.com |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; it measures the extent of chemical reactivity. "Soft" molecules are more reactive. irjweb.com |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |
This table defines key global reactivity descriptors and the formulas used to calculate them from the energies of the Frontier Molecular Orbitals (HOMO and LUMO). Source: Based on principles described in multiple sources. irjweb.comresearchgate.net
Computational Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical determination of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), which can aid in the interpretation of experimental data and the structural elucidation of molecules.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the spectroscopic properties of carbohydrates with a high degree of accuracy. For instance, DFT-based approaches have been successfully employed to calculate NMR chemical shieldings and spin-spin coupling constants for the related monosaccharide, methyl-β-D-xylopyranoside. bookpi.org These calculations show excellent agreement with experimental data for the compound in both solution and solid states. bookpi.org
The process typically involves optimizing the molecular geometry of Methyl α-D-xylopyranoside in silico and then calculating properties like magnetic shielding tensors for each nucleus. These tensors are then used to determine the NMR chemical shifts. Similarly, vibrational frequencies for IR spectroscopy can be computed from the second derivatives of the energy with respect to atomic displacements. physchemres.orgnih.gov
Such studies have demonstrated that computed parameters are highly sensitive to the molecule's conformation, such as the dihedral angles of the glycosidic bond. bookpi.org By comparing the computationally predicted spectra with experimental ones, researchers can validate proposed structures and gain a deeper understanding of the molecule's conformational preferences. This synergy between computational prediction and experimental measurement is invaluable for detailed structural analysis.
Table 1: Examples of Computationally Predicted Spectroscopic Parameters for Methyl Xylopyranosides This table illustrates the types of data that can be generated through computational methods, based on studies of methyl xylopyranosides.
| Parameter Type | Predicted Value/Data | Computational Method | Significance |
| 1H NMR Chemical Shifts | Predicted shifts (in ppm) for each proton (H1, H2, H3, etc.) | DFT | Aids in assigning peaks in experimental spectra and validating molecular conformation. |
| 13C NMR Chemical Shifts | Predicted shifts (in ppm) for each carbon (C1, C2, C3, etc.) | DFT | Correlates chemical environment with spectral signals; sensitive to stereochemistry and conformation. bookpi.org |
| Spin-Spin Coupling | J-coupling constants (in Hz) between adjacent protons (e.g., 3JH1,H2) | DFT | Provides information on dihedral angles and the relative orientation of protons, confirming ring pucker. bookpi.org |
| IR Vibrational Frequencies | Frequencies (in cm-1) corresponding to bond stretches (e.g., O-H, C-H) and bends. | DFT | Helps identify functional groups and compare theoretical vibrational modes with experimental IR spectra. |
Molecular Docking and Binding Energy Calculations for Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Methyl α-D-xylopyranoside) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial for understanding the molecular basis of carbohydrate recognition by enzymes like glycosidases.
The process involves placing the ligand into the binding site of the enzyme and evaluating the binding affinity using a scoring function. This function calculates the free energy of binding, often expressed in kcal/mol, which indicates the stability of the ligand-receptor complex. A more negative binding energy suggests a stronger and more favorable interaction.
While specific docking studies extensively detailing the interaction of Methyl α-D-xylopyranoside with enzymes are not widely present in the immediate literature, the methodology is well-established through studies on analogous compounds like methyl α-D-glucopyranoside and methyl β-D-galactopyranoside derivatives. In these studies, computational docking reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the hydroxyl groups of the sugar and the amino acid residues in the enzyme's active site. bookpi.org
For example, a typical molecular docking study would identify the specific amino acid residues (e.g., Aspartic Acid, Tyrosine, Tryptophan) that form hydrogen bonds with the hydroxyl groups at the C2, C3, and C4 positions of the pyranoside ring. The calculations also provide a binding energy value, which can be used to compare the affinity of different ligands for the same enzyme or to predict the inhibitory potential of a compound.
Table 2: Illustrative Output of a Molecular Docking Simulation for a Methyl Pyranoside with an Enzyme This table is a generalized example representing the typical data obtained from a molecular docking study. It does not represent experimental data for Methyl α-D-xylopyranoside but illustrates the expected findings.
| Parameter | Illustrative Finding | Significance |
| Binding Energy (Affinity) | -7.5 kcal/mol | Quantifies the stability of the enzyme-ligand complex; a lower value indicates stronger binding. |
| Key Interacting Residues | TYR 82, TRP 120, ASP 151, GLU 204 | Identifies the specific amino acids in the enzyme's active site responsible for recognizing the ligand. |
| Hydrogen Bond Interactions | O2-hydroxyl with ASP 151 (2.8 Å)O3-hydroxyl with TYR 82 (3.1 Å)O4-hydroxyl with GLU 204 (2.9 Å) | Details the specific, crucial non-covalent bonds that stabilize the ligand in the binding pocket. |
| Predicted Inhibition Constant (Ki) | 15 µM (micromolar) | A theoretical value derived from the binding energy that predicts the concentration needed for inhibition. |
Future Research Directions and Unexplored Avenues in Methyl Alpha D Xylopyranoside Research
The landscape of carbohydrate chemistry is continually evolving, with methyl α-D-xylopyranoside poised as a compound of significant interest for future scientific exploration. While foundational knowledge has been established, numerous avenues for deeper investigation remain. The following sections outline key areas where future research could yield substantial advancements in our understanding and application of this specific glycoside.
Q & A
Q. What are the standard synthetic routes for Methyl α-D-xylopyranoside, and how do reaction conditions influence glycosidic linkage stereochemistry?
Methyl α-D-xylopyranoside is typically synthesized via Koenigs-Knorr glycosylation, where a xylopyranosyl halide reacts with methanol in the presence of silver oxide or other promoters. The α-anomer is favored under kinetic control due to the anomeric effect . Alternative methods include acid-catalyzed methanolysis of peracetylated xylose derivatives. Reaction parameters (temperature, solvent polarity, and catalyst) critically influence stereoselectivity. For example, polar aprotic solvents like DMF stabilize oxocarbenium ion intermediates, promoting α-selectivity .
Q. Which spectroscopic and computational methods are most reliable for characterizing Methyl α-D-xylopyranoside?
- NMR : H and C NMR are essential for confirming the α-configuration (e.g., H NMR: δ ~4.8 ppm for anomeric proton with ≈ 3–4 Hz). H-C HSQC and HMBC resolve glycosidic linkages .
- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- DFT calculations : Used to validate NMR chemical shifts and coupling constants, resolving ambiguities in stereochemical assignments .
Q. How is Methyl α-D-xylopyranoside utilized as a non-metabolizable analog in carbohydrate transport studies?
Its methyl group blocks phosphorylation and subsequent metabolic pathways, making it ideal for studying xylose uptake mechanisms in microbial or plant systems. Researchers use radiolabeled (e.g., C) or fluorescently tagged derivatives to quantify transport kinetics in E. coli or Arabidopsis models .
Advanced Research Questions
Q. What experimental design considerations are critical when using Methyl α-D-xylopyranoside to probe enzyme specificity in glycoside hydrolases?
- Substrate analogs : Compare hydrolysis rates with β-anomers or methylated derivatives (e.g., 2-O-methyl) to map active-site interactions.
- Kinetic assays : Use stopped-flow spectrophotometry or isothermal titration calorimetry (ITC) to measure and .
- Structural studies : Co-crystallize with enzymes (e.g., xylosidases) to resolve binding modes. Contradictions between kinetic data and structural models may arise if competing inhibition mechanisms (e.g., competitive vs. uncompetitive) are not accounted for .
Q. How can researchers resolve discrepancies in NMR data for Methyl α-D-xylopyranoside derivatives synthesized via different routes?
Discrepancies often stem from varying levels of purity, solvent effects, or conformational flexibility. Strategies include:
- Dynamic NMR : Probe ring puckering or glycosidic bond rotation at variable temperatures.
- DFT-MD simulations : Model solvent interactions (e.g., DO vs. CDCl) to predict chemical shift variations.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities from solution-state data .
Q. What role does Methyl α-D-xylopyranoside play in studying plant cell wall biosynthesis, and how can isotopic labeling enhance these studies?
It inhibits xyloglucan endotransglycosylases (XETs), which remodel cell walls during growth. C-labeled Methyl α-D-xylopyranoside tracks incorporation into nascent polysaccharides via solid-state NMR or metabolic flux analysis. Challenges include distinguishing endogenous vs. exogenous xylose pools and optimizing labeling protocols for minimal metabolic interference .
Methodological Challenges and Data Interpretation
Q. How do researchers address low yields in the synthesis of Methyl α-D-xylopyranoside derivatives with bulky protecting groups?
- Protecting group strategy : Use orthogonal groups (e.g., TBDMS for C2/C3, benzyl for C4) to minimize steric hindrance.
- Microwave-assisted synthesis : Accelerates reactions with poor solubility (e.g., in THF or DCM) by enhancing reaction homogeneity .
- Chromatography : Reverse-phase HPLC or size-exclusion chromatography improves isolation of polar intermediates .
Q. What statistical approaches are recommended for analyzing contradictory data in enzyme inhibition studies using Methyl α-D-xylopyranoside?
- Error analysis : Use bootstrap resampling or Monte Carlo simulations to quantify uncertainty in IC values.
- Multivariate regression : Correlate inhibition potency with substituent electronic parameters (Hammett σ) or steric bulk (Taft indices).
- Bayesian modeling : Integrate prior structural data (e.g., enzyme-substrate docking scores) to refine kinetic interpretations .
Applications in Experimental Design
Q. How can Methyl α-D-xylopyranoside be incorporated into glycan microarray platforms to study lectin binding specificity?
- Microarray fabrication : Covalently conjugate to NHS-activated glass slides via a spacer (e.g., PEG).
- Binding assays : Incubate with fluorescently labeled lectins (e.g., ConA or WGA) and quantify fluorescence intensity.
- Competitive inhibition : Pre-incubate lectins with soluble Methyl α-D-xylopyranoside to validate specificity .
Q. What controls are essential when using Methyl α-D-xylopyranoside in in vivo metabolic tracing experiments?
- Negative controls : Use knockout strains (e.g., ΔxylA in E. coli) to confirm transporter dependency.
- Isotopomer analysis : Apply C-MFA (metabolic flux analysis) to distinguish between uptake and endogenous synthesis pathways.
- Dose-response curves : Ensure concentrations remain below toxicity thresholds (typically <50 mM in microbial systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
